3-Propoxypropane-1-sulfonyl chloride
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Overview
Description
3-Propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxypropane-1-sulfonyl chloride typically involves the reaction of 3-propoxypropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Propoxypropane-1-sulfonic acid+SOCl2→3-Propoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Propoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfides/Thiols: Formed by reduction reactions
Scientific Research Applications
3-Propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: It is used in the modification of biomolecules and the development of biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Propoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropanesulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
Uniqueness
3-Propoxypropane-1-sulfonyl chloride is unique due to its propoxy group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.
Properties
Molecular Formula |
C6H13ClO3S |
---|---|
Molecular Weight |
200.68 g/mol |
IUPAC Name |
3-propoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO3S/c1-2-4-10-5-3-6-11(7,8)9/h2-6H2,1H3 |
InChI Key |
UKJPVSOKNXGTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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